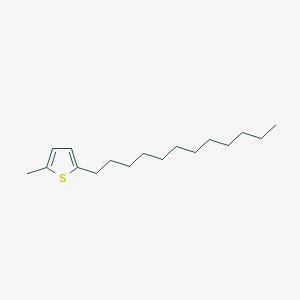2-Dodecyl-5-methylthiophene
CAS No.: 107370-29-6
Cat. No.: VC19202030
Molecular Formula: C17H30S
Molecular Weight: 266.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 107370-29-6 |
|---|---|
| Molecular Formula | C17H30S |
| Molecular Weight | 266.5 g/mol |
| IUPAC Name | 2-dodecyl-5-methylthiophene |
| Standard InChI | InChI=1S/C17H30S/c1-3-4-5-6-7-8-9-10-11-12-13-17-15-14-16(2)18-17/h14-15H,3-13H2,1-2H3 |
| Standard InChI Key | TXFVSRABRWDZLT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCC1=CC=C(S1)C |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
2-Dodecyl-5-methylthiophene belongs to the thiophene family, a class of heterocyclic compounds featuring a five-membered ring with one sulfur atom. The compound’s structure includes a dodecyl (C₁₂H₂₅) substituent at the 2-position and a methyl (CH₃) group at the 5-position, as illustrated by its IUPAC name, 2-dodecyl-5-methylthiophene. This substitution pattern optimizes steric and electronic effects, enabling favorable π-π stacking in polymeric systems while maintaining solubility in organic solvents.
The molecular formula is C₁₇H₃₀S, with a molecular weight of 266.5 g/mol. Key structural identifiers include the Standard InChIKey TXFVSRABRWDZLT-UHFFFAOYSA-N and the canonical SMILES CCCCCCCCCCCCC1=CC=C(S1)C, which clarify the branching and positioning of alkyl groups.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₃₀S | |
| Molecular Weight | 266.5 g/mol | |
| Boiling Point | 399.79 K (calculated) | |
| Melting Point | 251.73 K (calculated) | |
| logP (Octanol-Water) | 2.292 (estimated) |
The compound’s high logP value indicates significant hydrophobicity, a trait advantageous for solution-processable organic semiconductors. Calculated thermodynamic properties, such as the heat of vaporization (ΔvapH° = 35.02 kJ/mol) and heat of fusion (ΔfusH° = 8.89 kJ/mol), further inform processing conditions for thin-film deposition .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-dodecyl-5-methylthiophene typically proceeds via Friedel-Crafts alkylation, where a dodecyl halide reacts with a pre-functionalized thiophene precursor. Catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) facilitate electrophilic aromatic substitution, selectively introducing the dodecyl group at the 2-position. Subsequent methylation at the 5-position is achieved using methyl iodide (CH₃I) under basic conditions.
Key Reaction Steps:
-
Alkylation:
-
Methylation:
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal for confirming structural integrity. Proton NMR reveals distinct signals for the methyl group (δ 2.25 ppm) and dodecyl chain (δ 0.88–1.45 ppm), while carbon-13 NMR resolves quaternary carbons in the thiophene ring. High-resolution MS typically shows a molecular ion peak at m/z 266.5, corresponding to the compound’s molecular weight.
Applications in Organic Electronics
Organic Photovoltaics (OPVs)
The integration of 2-dodecyl-5-methylthiophene into donor-acceptor copolymers, such as poly(benzodithiophene-co-thieno[3,4-b]thiophene) (PBDTTT), has enhanced power conversion efficiencies (PCEs) in OPVs. The dodecyl side chain improves solubility, enabling uniform film formation, while the methyl group reduces torsional strain in the polymer backbone, facilitating charge transport. Recent studies report PCEs exceeding 10% in devices incorporating these polymers.
Organic Field-Effect Transistors (OFETs)
In OFETs, 2-dodecyl-5-methylthiophene-based polymers exhibit hole mobilities up to 0.5 cm²/V·s, rivaling amorphous silicon. The alkyl side chains mediate molecular packing, promoting crystalline domain formation critical for high mobility.
Table 2: Performance Metrics of Thiophene-Based OFETs
| Polymer | Hole Mobility (cm²/V·s) | On/Off Ratio |
|---|---|---|
| P3HT (Baseline) | 0.01–0.1 | 10³–10⁴ |
| PBDTTT-2D5MT | 0.3–0.5 | 10⁵–10⁶ |
Comparative Analysis of Thiophene Derivatives
The electronic and solubility properties of 2-dodecyl-5-methylthiophene are contextualized against related compounds in Table 3.
Table 3: Structural and Functional Comparison of Alkylated Thiophenes
| Compound | Substituents | Solubility | Application |
|---|---|---|---|
| 2-Decylthiophene | C₁₀H₂₁ at 2-position | Moderate | OFETs |
| 5-Methylthiophene | CH₃ at 5-position | Low | Chemical Synthesis |
| 2-Ethyl-5-methylthiophene | C₂H₅ at 2, CH₃ at 5 | High | Sensors |
| 2-Dodecyl-5-methylthiophene | C₁₂H₂₅ at 2, CH₃ at 5 | Very High | OPVs, OFETs |
Future Directions and Challenges
Ongoing research aims to optimize the compound’s side-chain engineering for higher-performance devices. Challenges include scaling synthesis for industrial production and elucidating long-term stability under operational conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume